Cas no 3182-95-4 (L-(-)-Phenylalaninol)
L-(-)-Phenylalaninol Chemical and Physical Properties
Names and Identifiers
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- (S)-(-)-2-Amino-3-phenyl-1-propanol
- L-Phenylalaninol (S)-2-Amino-3-phenyl-1-propanol
- (S)-(-)-2-Amino-3-phenyl-1-propanol~H-Phe-ol
- L-Phenylalaninol
- L-2-Phenylalaninol
- L-Phenylglycinol L(-)-2-Amino-3-phenyl-1-propanol
- L-2-amino-3-phenylpropan-1-ol
- (S)-2-Amino-3-phenyl-1-propanol
- L-(-)-Phenylalaninol
- L-Phenylglycinol
- (-)-L-PHENYLALANINOL
- (S)-2-Amino-3-phenylpropan-1-ol
- H-Phenylalaninol
- H-Phe-ol
- H-Tyr(Bzl)-OH
- (2S)-2-amino-3-phenyl-1-propanol
- (2S)-2-amino-3-phenylpropanol
- (R)
- (S)-(-)-phenylalaninol
- (S)-2-amino-2-phenylpropan-1-ol
- (S)-2-Amino-3-phenyl-propan-1-ol
- (S)-PHENYLALANINOL
- 2-Amino-3-Phenyl-Propan-1-Ol
- CHEMBL1235287
- HPH
- L(-)-2-AMino-3-Phenyl-1-Propanol
- L-Phe-OL
- Phenylalaninol
- (S)-(−)-2-Amino-3-Phenyl-1-Propanol,98%
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- MDL: MFCD00004732
- Inchi: 1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
- InChI Key: STVVMTBJNDTZBF-VIFPVBQESA-N
- SMILES: OC[C@H](CC1C=CC=CC=1)N
- BRN: 2208238
Computed Properties
- Exact Mass: 137.08400
- Monoisotopic Mass: 151.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 99.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 46.2A^2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.0406 (rough estimate)
- Melting Point: 91.0 to 95.0 deg-C
- Boiling Point: 303.8°C at 760 mmHg
- Flash Point: 137.5 °C
- Refractive Index: -24.5 ° (C=5, EtOH)
- Solubility: Soluble in chloroform, ethyl acetate, ethanol and methanol.
- PSA: 46.25000
- LogP: 1.37900
- Sensitiveness: Air Sensitive
- Specific Rotation: -23 º (c=5,EtOH)
- Optical Activity: [α]22/D −22.8°, c = 1.2 in 1 M HCl
- Solubility: Insoluble in water
L-(-)-Phenylalaninol Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3259 8/PG 3
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: 26-36/37/39-45
- FLUKA BRAND F CODES:10-23
- RTECS:UA6900000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
- Risk Phrases:R34
- Safety Term:S24/25
L-(-)-Phenylalaninol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lyhh001584-25g |
L-(-)-Phenylalaninol |
3182-95-4 | 97% | 25g |
¥156.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lyhh001584-1000g |
L-(-)-Phenylalaninol |
3182-95-4 | 97% | 1000g |
¥3868.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lyhh001584-500g |
L-(-)-Phenylalaninol |
3182-95-4 | 97% | 500g |
¥2048.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lyhh001584-100g |
L-(-)-Phenylalaninol |
3182-95-4 | 97% | 100g |
¥462.0 | 2024-07-19 | |
| Fluorochem | M03443-1g |
L-Phenylalaninol |
3182-95-4 | 98% | 1g |
£12.00 | 2022-02-28 | |
| Fluorochem | M03443-10g |
L-Phenylalaninol |
3182-95-4 | 98% | 10g |
£16.00 | 2022-02-28 | |
| Fluorochem | M03443-100g |
L-Phenylalaninol |
3182-95-4 | 98% | 100g |
£48.00 | 2022-02-28 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0692109467- 1g |
L-(-)-Phenylalaninol |
3182-95-4 | 98%(GC) | 1g |
¥ 80.0 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0692109451- 5g |
L-(-)-Phenylalaninol |
3182-95-4 | 98%(GC) | 5g |
¥ 152.9 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0692109443- 25g |
L-(-)-Phenylalaninol |
3182-95-4 | 98%(GC) | 25g |
¥ 376.5 | 2021-05-18 |
L-(-)-Phenylalaninol Suppliers
L-(-)-Phenylalaninol Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Amphetamines and derivatives
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Additional information on L-(-)-Phenylalaninol
Introduction to L-(-)-Phenylalaninol (CAS No. 3182-95-4)
L-(-)-Phenylalaninol, chemically designated as (S)-2-amino-3-phenylpropan-1-ol, is a significant compound in the field of pharmaceutical chemistry and biochemistry. With a CAS number of 3182-95-4, this enantiomer of phenylalanine has garnered attention due to its unique structural and functional properties. The compound belongs to the class of α-amino alcohols, which are widely recognized for their role in biological pathways and synthetic applications.
The molecular structure of L-(-)-Phenylalaninol consists of a phenyl ring attached to a propanol backbone with an amino group at the second carbon position. This configuration imparts distinct stereochemical characteristics, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The (S)-configuration, indicated by the prefix "L-" and the (-) sign, is particularly noteworthy as it reflects the specific spatial arrangement of atoms, which is crucial for biological activity.
In recent years, L-(-)-Phenylalaninol has been extensively studied for its potential applications in drug development. Its chiral nature makes it a candidate for creating enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to racemic mixtures. The compound's ability to serve as a building block in peptide synthesis and as a precursor for more complex molecules has positioned it as a key player in medicinal chemistry.
One of the most compelling areas of research involving L-(-)-Phenylalaninol is its role in central nervous system (CNS) disorders. Studies have suggested that derivatives of this compound may have neuroprotective properties, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The amino alcohol moiety is particularly interesting because it can interact with biological targets in ways that other simpler organic compounds cannot.
The synthesis of L-(-)-Phenylalaninol typically involves enzymatic resolution or chiral auxiliary-assisted methods to ensure high enantiomeric purity. These synthetic routes are critical in pharmaceutical manufacturing, where impurities can significantly affect drug performance. Advances in biocatalysis have enabled more efficient and sustainable production methods, aligning with the growing emphasis on green chemistry principles.
Another significant application of L-(-)-Phenylalaninol is in the field of flavor and fragrance chemistry. Its structural features contribute to complex aroma profiles, making it a valuable component in perfumes and food additives. The compound's ability to mimic certain natural flavors has been exploited by researchers seeking to create synthetic alternatives that are both cost-effective and environmentally friendly.
From a biochemical perspective, L-(-)-Phenylalaninol plays a role in metabolic pathways related to phenylalanine metabolism. This connection has implications for understanding genetic disorders such as phenylketonuria (PKU), where defects in metabolic pathways can lead to toxic accumulation of metabolites. Research into L-(-)-Phenylalaninol may provide insights into developing therapeutic strategies for such conditions.
The pharmacological profile of L-(-)-Phenylalaninol continues to be an area of active investigation. Preclinical studies have explored its potential as an adjuvant therapy for various conditions, including pain management and inflammation. The compound's ability to modulate neurotransmitter systems suggests that it could interact with receptors or enzymes involved in these processes, offering new avenues for drug discovery.
In conclusion, L-(-)-Phenylalaninol (CAS No. 3182-95-4) is a multifaceted compound with broad applications across pharmaceuticals, flavor chemistry, and biochemical research. Its unique structural properties and stereochemical configuration make it a valuable intermediate and potential therapeutic agent. As research progresses, the full therapeutic potential of this compound is likely to be uncovered, further solidifying its importance in the chemical and pharmaceutical industries.
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